

The Biosynthesis of Salivaricin B: A Lantibiotic from Streptococcus salivarius

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Salivaricin B is a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius. As a member of the lanthipeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), **Salivaricin B** exhibits potent antimicrobial activity against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and β-methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the sbo gene cluster. This technical guide provides a comprehensive overview of the **Salivaricin B** biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key experimental methodologies used to elucidate this process.

Genetic Organization of the Salivaricin B Biosynthetic Gene Cluster

The biosynthesis of **Salivaricin B** is orchestrated by a set of genes organized in the sbo gene cluster. In Streptococcus salivarius K12, this cluster is located on a large, 190-kilobase transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic, Salivaricin A2.[1][2] The sbo locus is comprised of eight open reading frames (ORFs) that are predicted to be organized into two operons.[1]

The first operon is believed to be involved in the regulation of **Salivaricin B** production and consists of sboK and sboR. These genes encode a putative two-component regulatory system, with SboK acting as the sensor kinase and SboR as the response regulator.[1] This system



likely senses the extracellular concentration of **Salivaricin B** and upregulates the expression of the biosynthetic genes in an auto-regulatory fashion.

The second, larger operon contains the structural and modification genes essential for **Salivaricin B** synthesis. This operon includes sboA, the structural gene encoding the precursor peptide, followed by genes for modification (sboM), transport (sboT), and immunity (sboF, sboE, and sboG).[1]

Table 1: Genes of the Salivaricin B (sbo) Locus and Their Putative Functions

Gene	Size of Product (amino acids)	Predicted Function	Homology
sboK	456	Regulation (Sensor Kinase)	S. pyogenes ScnK
sboR	232	Regulation (Response Regulator)	S. pyogenes ScnR
sboA	56	Salivaricin B Precursor Peptide	Kocuria varians Variacin
sboM	933	Modification (Dehydration and Cyclization)	S. pyogenes ScnM
sboT	693	Transport (ABC Transporter) and Leader Peptide Cleavage	S. mutans MukT
sboF	303	Immunity	S. pyogenes ScnF
sboE	249	Immunity	S. pyogenes ScnE
sboG	242	Immunity	S. pyogenes ScnG

The Biosynthesis Pathway: From Precursor Peptide to Mature Lantibiotic



The biosynthesis of **Salivaricin B** is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

Ribosomal Synthesis of the Precursor Peptide (SboA)

The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA. [1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition signal for the modification enzymes and prevents the antimicrobial activity of the peptide within the producer cell. The core peptide is the region that undergoes post-translational modifications to become the mature, active **Salivaricin B**.

Post-Translational Modification by SboM

The bifunctional enzyme SboM is responsible for the characteristic structural modifications of **Salivaricin B**.[1] This enzyme catalyzes two key reactions:

- Dehydration: SboM first dehydrates specific serine and threonine residues within the SboA core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
- Cyclization: Following dehydration, SboM catalyzes the intramolecular Michael-type addition
 of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic
 thioether cross-links of lanthionine (from cysteine and Dha) and β-methyllanthionine (from
 cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.

Transport and Maturation by SboT

The modified SboA precursor is then exported from the cell and concomitantly processed to its mature, active form by the ABC transporter SboT.[1] SboT is believed to have a dual function:

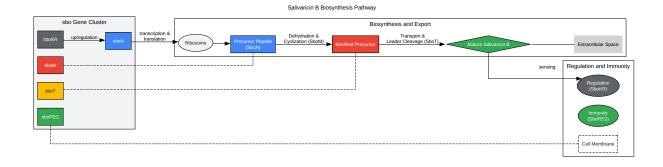
- Translocation: It actively transports the modified precursor peptide across the cell membrane.
- Proteolysis: SboT possesses a peptidase domain that cleaves off the leader peptide during or immediately after translocation, releasing the mature and active Salivaricin B into the extracellular environment.



Self-Immunity through SboFEG

To protect itself from the antimicrobial action of the secreted **Salivaricin B**, the producer organism, S. salivarius, employs an immunity system encoded by the sboFEG genes.[1] These genes are predicted to form an ABC transporter complex that likely removes any intracellular **Salivaricin B** that may have escaped export or entered the cell, thus preventing self-intoxication.

Visualization of the Salivaricin B Biosynthesis Pathway



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Caption: The biosynthetic pathway of **Salivaricin B**.

Quantitative Data



While detailed enzyme kinetic data for the **Salivaricin B** biosynthetic enzymes are not readily available in the public domain, molecular weight analysis has been crucial in characterizing the precursor and final product.

Table 2: Molecular Weights of Salivaricin B and its Precursor

Peptide	Predicted/Theoretic al Mass (Da)	Experimentally Determined Mass (Da)	Method
Salivaricin A2 (for comparison)	2368	2368	MALDI-TOF MS
Salivaricin B	2740	2740	MALDI-TOF MS
6xHis-tagged SboA (unmodified)	-	7355	MALDI-TOF MS
Dehydrated 6xHis- tagged SboA (-4H ₂ O)	-	7283	MALDI-TOF MS

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of **Salivaricin B** biosynthesis.

Purification of Salivaricin B from S. salivarius Culture

This protocol is adapted from the methods used for the initial isolation and characterization of **Salivaricin B**.

- Culture Growth:S. salivarius K12 is grown on a suitable solid medium, such as M17 sucrose agar, to promote robust production of the lantibiotic.
- Extraction: The mature **Salivaricin B** is extracted from the agar cultures using a freeze-thaw method.
- Initial Purification: The crude extract is subjected to hydrophobic interaction chromatography.



- HPLC Purification: The fractions containing Salivaricin B activity are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semipreparative column. A gradient of acetonitrile in water is typically used for elution.
- Activity Assay: Fractions are tested for antimicrobial activity against a sensitive indicator strain, such as Micrococcus luteus.
- Mass Spectrometry: The molecular weight of the purified peptide in the active fractions is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

In Vitro Reconstitution of Salivaricin B Biosynthesis using a Cell-Free System

This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.

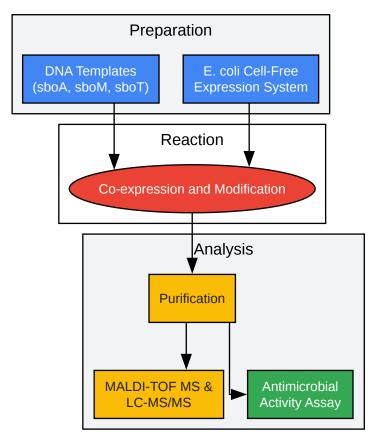
- Template Preparation: DNA templates for the genes sboA (encoding a tagged precursor peptide, e.g., with a 6xHis-tag), sboM, and sboT are prepared, typically in expression vectors suitable for in vitro transcription and translation.
- Cell-Free Expression: The DNA templates are co-expressed in a single-pot reaction using an
 E. coli-based cell-free expression system. This system contains all the necessary
 components for transcription and translation (ribosomes, RNA polymerase, amino acids,
 etc.).
- Incubation: The reaction mixture is incubated under conditions that allow for the expression
 of the proteins and the subsequent enzymatic modification of the SboA precursor by SboM
 and processing by SboT.
- Product Extraction and Purification: The reaction mixture is then processed to extract and purify the resulting peptides. If a His-tagged SboA precursor is used, affinity chromatography can be employed.
- Analysis by Mass Spectrometry: The products of the cell-free reaction are analyzed by MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the final mature Salivaricin B.



 Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for antimicrobial activity against a sensitive indicator strain to confirm the production of a biologically active lantibiotic.

Experimental Workflow Visualization





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Caption: Workflow for the in vitro biosynthesis of Salivaricin B.

Conclusion

The biosynthesis of **Salivaricin B** is a complex and tightly regulated process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the biosynthetic enzymes, has been made possible through a combination of genetic analysis, protein biochemistry, and innovative techniques like cell-free synthesis. A thorough



understanding of this biosynthetic machinery not only provides insights into the biology of Streptococcus salivarius but also opens avenues for the bioengineering of novel lantibiotics with improved therapeutic properties. The detailed methodologies presented here serve as a guide for researchers aiming to further investigate and harness the potential of **Salivaricin B** and other related lantibiotics.

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